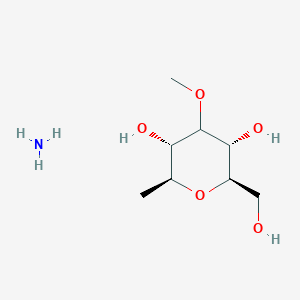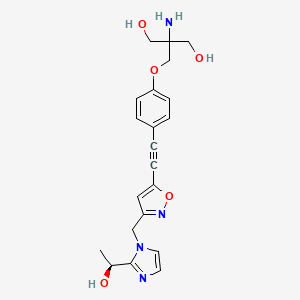
2-(3-ethynyl-5-pyridin-3-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ethynyl-5-pyridin-3-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethynyl-5-pyridin-3-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. A common route might include:
Formation of the benzothiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the ethynyl group: This step might involve a Sonogashira coupling reaction between an aryl halide and an ethynyl compound.
Attachment of the pyridin-3-yloxy group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethynyl group.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: Benzothiazole derivatives are often explored for their potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Diagnostic Agents: The compound might be used in the development of diagnostic agents for imaging or other medical applications.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in drug development, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-ethynylphenyl)-3H-1,2-benzothiazole 1,1-dioxide
- 2-(5-pyridin-3-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide
Uniqueness
The presence of both the ethynyl and pyridin-3-yloxy groups in 2-(3-ethynyl-5-pyridin-3-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide might confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability.
Properties
Molecular Formula |
C20H14N2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3-ethynyl-5-pyridin-3-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C20H14N2O3S/c1-2-15-10-17(12-19(11-15)25-18-7-5-9-21-13-18)22-14-16-6-3-4-8-20(16)26(22,23)24/h1,3-13H,14H2 |
InChI Key |
XIOGALHZYZVCEI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)OC2=CN=CC=C2)N3CC4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


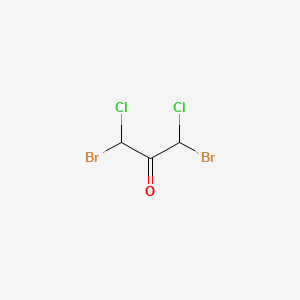
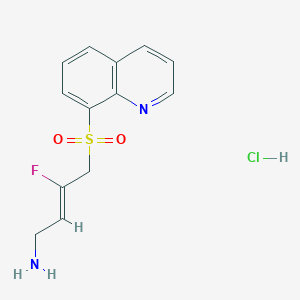
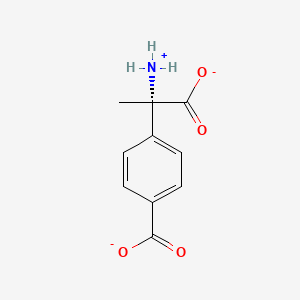
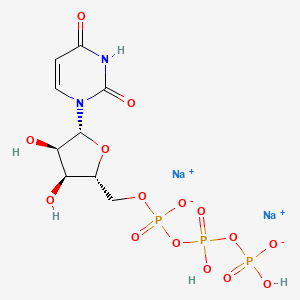
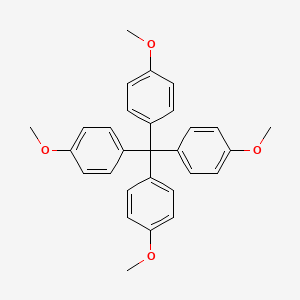
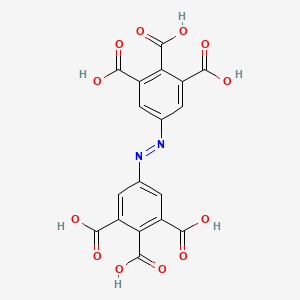
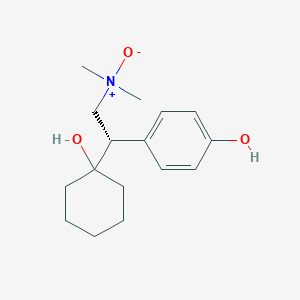
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
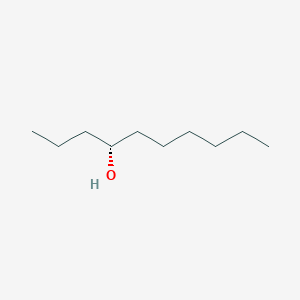
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
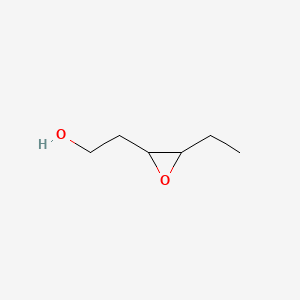
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
